1,5-Dibromoanthracene
Description
Structural Context within Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are uncharged, non-polar, and typically planar molecules. wikipedia.org Anthracene (B1667546), a three-ring PAH, serves as the fundamental structure for a wide range of derivatives, including 1,5-Dibromoanthracene. evitachem.comwikipedia.org The addition of halogen atoms, such as bromine, to the PAH core significantly modifies the electronic and physical properties of the parent molecule. researchgate.net
Anthracene and its derivatives are of considerable importance in organic chemistry due to their versatile reactivity and photophysical properties. evitachem.com They serve as key building blocks for the synthesis of a variety of complex organic molecules and materials. The anthracene core can be functionalized at different positions, leading to a wide array of compounds with tailored properties for specific applications. For instance, anthracene derivatives are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and advanced semiconductor materials. researchgate.net
Dibromoanthracenes exist as several isomers, where the two bromine atoms are attached to different positions on the anthracene skeleton. wikipedia.org The specific positions of the bromine substituents have a profound impact on the molecule's symmetry, crystal packing, and electronic properties. For example, 9,10-dibromoanthracene (B139309) has a higher melting point than the 1,5-isomer, which is attributed to more symmetrical substitution that enhances crystal packing. The various isomers of dibromoanthracene, such as 2,3-dibromoanthracene (B48569) and 9,10-dibromoanthracene, exhibit different reactivity and are used as precursors for distinct classes of functionalized anthracene derivatives.
Research Rationale and Scope
The scientific interest in this compound stems from its potential applications in materials science and organic electronics. evitachem.com Its defined structure and reactivity make it an ideal candidate for systematic studies on the structure-property relationships of halogenated PAHs.
Halogenated polycyclic aromatic hydrocarbons (HPAHs) are a class of compounds that have gained significant attention in environmental and materials science. researchgate.netmdpi.com The introduction of halogen atoms onto the aromatic rings of PAHs can alter their chemical and physical properties, including their persistence in the environment and their electronic characteristics. researchgate.net In material science, the presence of halogens can facilitate further chemical modifications through cross-coupling reactions, enabling the construction of larger, more complex organic architectures. evitachem.comrsc.org These tailored molecules are explored for their potential use in organic electronics, such as semiconductors and light-emitting materials. cymitquimica.com
Research involving this compound is primarily focused on its application as a synthon for creating novel organic materials with specific optoelectronic properties. Key research areas include:
Synthesis of Advanced Organic Materials: this compound serves as a crucial precursor in the synthesis of organic semiconductors and materials for organic light-emitting diodes (OLEDs). Its bifunctional nature allows for the extension of the π-conjugated system through various cross-coupling reactions. evitachem.combiosynth.com
Organic Field-Effect Transistors (OFETs): The compound is used to synthesize derivatives that are investigated for their charge-transport properties in OFETs. For example, 1,5-distyrylanthracene derivatives have shown promising charge mobility. rsc.org
Fluorescent Materials: The anthracene core is known for its fluorescence, and derivatives of this compound are explored as blue-emitting materials for display technologies.
Crystal Engineering: The study of the crystal structure of this compound and its derivatives provides insights into how molecular packing influences the material's electronic properties, which is crucial for designing efficient organic electronic devices. rsc.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYVOCPPKNNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=CC=C3Br)C=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565495 | |
| Record name | 1,5-Dibromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3278-82-8 | |
| Record name | 1,5-Dibromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,5 Dibromoanthracene and Its Derivatives
Direct Bromination Approaches
Direct bromination of anthracene (B1667546) represents the most straightforward route to obtaining bromo-substituted anthracenes. However, controlling the regioselectivity to favor the 1,5-isomer over other potential isomers, such as the thermodynamically favored 9,10-dibromoanthracene (B139309), presents a significant synthetic challenge.
The direct bromination of anthracene with elemental bromine (Br₂) is a common method for introducing bromine atoms onto the aromatic core. The reaction is typically performed in an inert solvent. The inherent reactivity of anthracene towards electrophiles is highest at the 9 and 10 positions due to the stabilization of the resulting sigma complex (Wheland intermediate). Therefore, obtaining 1,5-dibromoanthracene requires careful control over the reaction conditions to favor kinetic control over thermodynamic control.
Research has shown that the choice of brominating agent is crucial. Besides elemental bromine, N-bromosuccinimide (NBS) is another reagent used for the bromination of anthracenes. researchgate.netacs.org The reactivity and selectivity of NBS can be modulated by the presence of initiators or catalysts. acs.org For instance, the bromination of anthracene with NBS in the absence of radical initiators can lead to substitution on the terminal rings. researchgate.net
Achieving regioselectivity in the direct bromination of anthracene is a delicate balance of several factors. Low temperatures are often employed to favor the kinetically controlled product, which includes the 1- and 1,5-substituted isomers. evitachem.com The choice of solvent also plays a pivotal role; solvents like carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃) are frequently used. evitachem.com
The presence of substituents on the anthracene ring can dramatically influence the regioselectivity of subsequent bromination reactions. Electron-donating groups can activate the ring towards electrophilic substitution and direct the incoming electrophile to specific positions. Conversely, electron-withdrawing groups deactivate the ring, making bromination more difficult and potentially altering the substitution pattern. researchgate.net For example, installing electron-donating groups at the 1- or 1,5-positions can direct further functionalization to the terminal rings. researchgate.net
Some modern methods offer alternative approaches to achieve regioselectivity. For instance, a protocol using tetrabutylammonium (B224687) bromide (TBAB) promoted by vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) has been reported for the regioselective bromination of some aromatic substrates, although its specific application for the synthesis of this compound is not detailed. organic-chemistry.org
Table 1: Conditions for Direct Bromination of Anthracene
| Brominating Agent | Solvent | Temperature | Key Observations |
|---|---|---|---|
| Bromine (Br₂) | Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃) | Controlled low temperatures | Aims to favor kinetic substitution at the 1 and 5 positions. evitachem.com |
| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | Not specified | Used for electrophilic substitution on the terminal anthracene ring. researchgate.net |
Precursor-Based Synthetic Routes
To overcome the regioselectivity challenges of direct bromination, multi-step synthetic routes starting from pre-functionalized precursors are often employed. These methods offer greater control over the final substitution pattern.
Anthraquinone (B42736), a derivative of anthracene, serves as a valuable starting material for the synthesis of specifically substituted anthracenes. The electron-withdrawing nature of the carbonyl groups at the 9 and 10 positions deactivates these positions towards electrophilic attack, thereby directing substitution to the outer rings. beilstein-journals.org
A common strategy involves the bromination of anthraquinone to produce this compound-9,10-dione. cymitquimica.com This intermediate can then be reduced to the corresponding this compound. beilstein-journals.org The reduction of the anthraquinone core can be achieved using various reducing agents. beilstein-journals.org This approach is also applicable to the synthesis of other derivatives, such as 1,5-anthracenediamine (B1608405) from the corresponding anthraquinone derivative.
For example, the enantioselective alkynylation of this compound-9,10-dione has been used as a key step in the synthesis of chiral triptycenes. nih.gov
Syntheses starting from already substituted anthracenes provide another pathway to complex derivatives. For instance, 9,10-dibromoanthracene can be selectively brominated further to yield hexabromoanthracenes. beilstein-journals.orgnih.gov These highly brominated intermediates can then be subjected to elimination or substitution reactions to generate other polysubstituted anthracene derivatives. beilstein-journals.orgnih.gov
One study describes the selective bromination of 9,10-dibromoanthracene to give specific hexabromotetrahydroanthracene isomers. beilstein-journals.org These isomers can then be used as precursors for the synthesis of other functionalized anthracenes, such as methoxyanthracene derivatives, through silver ion-induced substitution. beilstein-journals.org Another report details the synthesis of 2,9,10-tribromoanthracene from a hexabromide precursor derived from 9,10-dibromoanthracene. nih.gov
Table 2: Precursor-Based Synthesis of this compound Derivatives
| Starting Material | Key Intermediate | Final Product Type | Reference |
|---|---|---|---|
| Anthraquinone | This compound-9,10-dione | This compound | beilstein-journals.orgcymitquimica.com |
| 9,10-Dibromoanthracene | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | Poly-substituted anthracene derivatives | beilstein-journals.orgnih.gov |
| This compound-9,10-dione | Chiral alkynylated intermediate | Chiral triptycenes | nih.gov |
Advanced Synthetic Strategies
Modern organic synthesis has introduced sophisticated strategies for the construction of complex anthracene-based molecules, where this compound often serves as a key building block.
Advanced synthetic strategies for creating derivatives of this compound often involve transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with various boronic acids to introduce new substituents at the 1 and 5 positions, leading to a wide array of functionalized anthracene derivatives. researchgate.net These derivatives are of interest for applications in organic electronics, such as in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
Furthermore, this compound is a crucial precursor in the synthesis of triptycenes, which are rigid, three-dimensional molecules with a propeller-like shape. The Diels-Alder reaction of benzyne (B1209423) with this compound is a key step in this process. encyclopedia.pub The resulting 1,5-dibromotriptycene can be further functionalized, taking advantage of the bromine atoms as handles for subsequent reactions. The unique structure of triptycenes makes them interesting for various applications, including as ligands in catalysis and as molecular scaffolds in materials science. encyclopedia.pubmdpi.com The synthesis of chiral triptycenes can also be achieved starting from derivatives of this compound. nih.gov
Catalytic Synthesis Methods
The synthesis of anthracene derivatives through transition metal catalysis offers efficient and selective pathways to a diverse range of functionalized molecules. nih.gov These methods are crucial for creating building blocks used in organic electronics, photovoltaics, and therapeutics. nih.gov While many examples focus on the highly reactive 9,10-positions of the anthracene core, these catalytic principles are broadly applicable to other isomers, including derivatives of this compound. Transition metals such as palladium and nickel are frequently employed to facilitate cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of haloarenes, including dibromoanthracenes. The Suzuki-Miyaura coupling, for instance, involves the reaction of a bromo-derivative with a boronic acid in the presence of a palladium catalyst and a base. This method has been successfully used to synthesize 9,10-di(1-pyrenyl)anthracene from 9,10-dibromoanthracene and 1-pyreneboronic acid, using a Pd(PPh₃)₄ catalyst. researchgate.net A similar strategy can be applied to this compound to introduce aryl or other organic fragments at these positions. Another key palladium-catalyzed method is the Heck reaction, which couples aryl halides with alkenes. thieme-connect.com This approach has been used to produce symmetric 9,10-dialkyl substituted anthracenes from 9,10-dibromoanthracene and α,β-unsaturated esters or sulfonates, demonstrating a versatile route to functionalized anthracenes. thieme-connect.com
Nickel-catalyzed cross-coupling reactions have also emerged as powerful tools, particularly for forming poly(arylene)s. nih.gov Nickel(0) complexes, often generated in situ from Ni(II) salts like NiCl₂(PPh₃)₂ with a reducing agent like zinc powder, can catalyze the homocoupling of aryl halides to form polymers. nih.gov This strategy has been applied to various dihaloarenes to create conjugated polymers. nih.govacs.org Furthermore, nickel catalysts bearing N-heterocyclic carbene (NHC) ligands have been developed for the cross-coupling of aryl halides with Grignard reagents, showcasing the ongoing evolution of these catalytic systems. rsc.org
The table below summarizes representative catalytic systems used for the functionalization of bromo-anthracene derivatives, which are applicable to this compound.
| Reaction Type | Catalyst System | Substrates | Product Type | Ref |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 9,10-Dibromoanthracene, 1-Pyreneboronic acid | 9,10-Di(1-pyrenyl)anthracene | researchgate.net |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | 1,8-Dibromoanthracene, (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)boronic acid | 1,8-Di(1H-pyrrol-2-yl)anthracene derivative | rsc.org |
| Heck Reaction | Pd(OAc)₂ / Tri-o-tolylphosphine | 9,10-Dibromoanthracene, α,β-Unsaturated esters | Symmetric 9,10-dialkylanthracenes | thieme-connect.com |
| Homocoupling | NiCl₂(PPh₃)₂ / Zn / Et₄NI | 5-Methoxy-2-[(methylsulfonyl)oxy]benzophenones | 2,2′-Diaroyl-4,4′-dimethoxybiphenyls | nih.gov |
| Grignard Cross-Coupling | NiCl(IPr)₂ | Aryl halides, Phenylmagnesium chloride | Biaryls | rsc.org |
This table is generated based on data from the text.
Electrochemical Dehalogenation for Polymerization
Electrochemical dehalogenation has been established as a versatile and facile method for synthesizing and fabricating thin films of conjugated polymers from halogen-substituted aromatic compounds under mild and neutral conditions. acs.orgacs.org This technique utilizes electrons as a "catalyst" to induce carbon-carbon bond formation between monomer units, offering a direct route to polymer films on various electrode surfaces. acs.orgcityu.edu.hk
The process has been successfully applied to a wide range of monomers, including 1,5-dibromonaphthalene (B1630475), 9,10-dibromoanthracene, and 2,6-dibromoanthracene, indicating its applicability to this compound for the formation of poly(1,5-anthracene). acs.orgcityu.edu.hk The polymerization can be carried out at various cathodes, such as silicon, gold, platinum, and stainless steel, to form smooth and continuous polymer films with potential applications in organic optoelectronic devices. acs.orgacs.org
A key feature of this method is its high selectivity. The carbon-carbon coupling reaction occurs specifically at the halogen-substituted positions. For instance, the polymerization of 1,5-dibromonaphthalene (1,5-DBN) proceeds via C-C bond formation at the 1- and 5-positions. cityu.edu.hk This site-selectivity is a significant advantage for creating well-defined polymer structures. cityu.edu.hk The proposed mechanism for this cathodic polymerization involves the electro-oxidation of the monomer to form a radical cation, which then couples with other radicals to form dimers and subsequently oligomers or polymers that precipitate onto the electrode surface. mdpi.com
The efficiency of the polymerization can be influenced by the reaction conditions. Research has shown that adding a slight base, such as triethylamine (B128534) or N,N-diisopropylethylamine, can significantly increase the reaction rate without compromising the quality of the resulting films. cityu.edu.hk However, the technique is most effective for bromo- and iodo-substituted aromatics, as chloro- and fluoro-substituted compounds are less reactive due to the higher bond energies of Ar-Cl and Ar-F. cityu.edu.hk
The table below details the experimental parameters and outcomes for the electrochemical dehalogenation of various polycyclic aromatic hydrocarbons.
| Monomer | Cathode Material | Key Finding | Resulting Polymer Film | Ref |
| 1,4-Diiodobenzene | Silicon, Gold, Platinum, Stainless Steel | Method is applicable to various cathodes. | Smooth polymer film | acs.orgacs.org |
| 1,5-Dibromonaphthalene | Not specified | C-C coupling is highly selective, occurring at the 1- and 5-positions. | Poly(1,5-naphthalene) (1,5-PN) | cityu.edu.hk |
| 9,10-Dibromoanthracene | Not specified | Demonstrates good site-selectivity of the electrochemically-dehalogenated C-C coupling. | Poly(9,10-anthracene) (9,10-PA) | cityu.edu.hk |
| 2,6-Dibromoanthracene | Not specified | Forms smooth films with potential optoelectrical applications. | Poly(2,6-anthracene) (2,6-PA) | acs.orgcityu.edu.hk |
| Various Bromo/Iodo-arenes | Not specified | Addition of a slight base (e.g., triethylamine) enhances the reaction rate. | Quality of the prepared films is not sacrificed. | cityu.edu.hk |
This table is generated based on data from the text.
Spectroscopic and Structural Characterization of 1,5 Dibromoanthracene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds like 1,5-dibromoanthracene. It provides detailed information about the carbon-hydrogen framework, allowing for the verification of the substitution pattern on the anthracene (B1667546) core.
NMR analysis is crucial for confirming the successful synthesis of this compound and for establishing its purity. The symmetry of the this compound molecule is a key feature that is readily apparent in its NMR spectra. Due to a C2 axis of symmetry, the molecule presents a specific number of unique proton and carbon signals, which distinguishes it from other dibromoanthracene isomers. The presence of sharp, well-defined peaks in the spectra is indicative of a high-purity sample, while the appearance of additional signals would suggest the presence of impurities or isomeric byproducts.
The ¹H NMR spectrum of this compound provides information on the electronic environment of the aromatic protons. The molecule contains eight aromatic protons, but due to its symmetry, they are chemically non-equivalent in pairs, leading to a more simplified spectrum than would be expected for an asymmetric molecule.
The protons on the anthracene skeleton are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atoms and the anisotropic effects of the aromatic rings. The protons closest to the bromine atoms (at positions 2 and 6) would likely experience a different electronic environment compared to the protons on the central and terminal rings (positions 3, 4, 7, 8, 9, and 10). The protons at positions 9 and 10 are often distinct singlets in the spectra of anthracene derivatives. The coupling between adjacent protons (ortho-coupling) would result in doublet or multiplet splitting patterns, which helps in assigning the signals to specific protons.
Table 1: Expected ¹H NMR Data for this compound This table is based on general principles of NMR spectroscopy for aromatic compounds, as specific experimental data for this compound was not found in the provided search results.
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H-2, H-6 | Downfield (e.g., 7.5-8.5) | Doublet or Multiplet |
| H-3, H-7 | Mid-aromatic range (e.g., 7.2-8.0) | Doublet or Multiplet |
| H-4, H-8 | Upfield (e.g., 7.0-7.8) | Doublet or Multiplet |
| H-9, H-10 | Distinct singlet region (e.g., 8.0-9.0) | Singlet |
The ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton of this compound. Due to the molecule's symmetry, it is expected to show seven distinct signals for the 14 carbon atoms. The carbon atoms directly bonded to bromine (C-1 and C-5) will appear as a single signal and will be significantly influenced by the halogen's electronegativity. The remaining carbon atoms will also appear as unique signals corresponding to their symmetric positions.
The chemical shifts for the carbon atoms in aromatic compounds typically fall within the δ 110-160 ppm range. pdx.edu Carbons bonded to bromine (C-Br) are expected in the lower end of this aromatic range. The quaternary carbons at the ring junctions would also have characteristic chemical shifts.
Table 2: Expected ¹³C NMR Resonances for this compound This table is based on the molecular symmetry and typical chemical shift ranges for aromatic and halogenated carbons. pdx.edu Specific experimental data was not available in the search results.
| Carbon Position | Expected Chemical Shift (δ, ppm) | Notes |
| C-1, C-5 | 115-130 | Carbon directly attached to Bromine (C-Br) |
| C-2, C-6 | 120-135 | Aromatic CH |
| C-3, C-7 | 120-135 | Aromatic CH |
| C-4, C-8 | 120-135 | Aromatic CH |
| C-9, C-10 | 120-135 | Aromatic CH |
| C-4a, C-8a | 130-140 | Quaternary aromatic carbon |
| C-9a, C-10a | 130-140 | Quaternary aromatic carbon |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
For this compound, the FT-IR spectrum is expected to be characterized by absorption bands corresponding to the vibrations of the aromatic ring and the carbon-bromine bonds. The primary functional groups are the aromatic C-H bonds and the aromatic C=C bonds of the anthracene core. scribd.com The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. scribd.com The region between 1400 and 1600 cm⁻¹ typically shows absorptions from C=C stretching vibrations within the aromatic rings. scribd.com The presence of a C-Br bond can be identified by its stretching vibration, which typically appears in the lower frequency "fingerprint" region of the spectrum.
Table 3: Characteristic FT-IR Absorption Bands for this compound Functional Groups This table is based on established correlation charts for infrared spectroscopy. scribd.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Aromatic C=C | Ring Stretching | 1600-1400 | Medium to Weak |
| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |
| C-Br | Stretching | 700-500 | Medium to Strong |
The vibrational modes of this compound involve the stretching and bending of its covalent bonds. sioc-journal.cn A molecule with N atoms has 3N-6 fundamental vibrational modes (for non-linear molecules). The FT-IR spectrum captures these vibrations, which are unique to the molecule's structure.
C-H Stretching: The aromatic C-H bonds will exhibit stretching vibrations at frequencies above 3000 cm⁻¹.
C=C Stretching: The stretching of the carbon-carbon double bonds within the anthracene rings gives rise to a series of bands, often complex, in the 1600-1400 cm⁻¹ region.
In-plane and Out-of-plane Bending: The C-H bonds also undergo bending vibrations. The out-of-plane (oop) bending modes are particularly useful for determining the substitution pattern on the aromatic ring and appear as strong bands in the 900-675 cm⁻¹ region.
C-Br Vibrations: The carbon-bromine stretching vibration is expected at a lower wavenumber due to the heavier mass of the bromine atom. This absorption is a key indicator of the presence of the halogen substituent.
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. nih.gov It contains a complex pattern of overlapping signals from various bending and stretching vibrations of the entire molecular skeleton. This pattern is unique to this compound and serves as a molecular "fingerprint" for its identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for probing the electronic structure of this compound. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, revealing information about the molecule's conjugated π-system.
The UV-Vis absorption spectrum of organic molecules is governed by electronic transitions between different energy levels. For aromatic compounds like this compound, the most significant transitions are π → π* transitions, which involve the excitation of an electron from a bonding (π) to an anti-bonding (π*) molecular orbital. These transitions require an unsaturated group to provide the π electrons and typically result in strong absorption bands. shu.ac.uk The absorption peaks for these transitions for many organic molecules fall within the experimentally convenient range of 200–700 nm. shu.ac.uk
The extent of the conjugated π-electron system directly influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As the size of the conjugated system increases, this energy gap narrows, leading to absorption at longer wavelengths (a bathochromic or red shift). libretexts.org The presence of bromine atoms on the anthracene core also influences the electronic properties and, consequently, the absorption spectrum.
While specific absorption maxima (λmax) for this compound can vary depending on the solvent, the general features of the anthracene chromophore are retained. Anthracene itself exhibits characteristic absorption bands, and the substitution pattern of the bromine atoms in the 1,5-positions will cause shifts in these bands.
Table 1: Illustrative UV-Vis Absorption Data for Anthracene Derivatives
| Compound | Solvent | Absorption Maxima (λmax) (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |
| Anthracene | Hexane | 252, 325, 340, 357, 375 | 200000, 7400, 8800, 9000, 5300 |
| 9,10-Dibromoanthracene (B139309) | Various | Not specified | Not specified |
It is important to note that the superposition of rotational and vibrational transitions on the electronic transitions results in broad absorption bands rather than sharp lines. shu.ac.uk
The photophysical behavior of a dissolved chromophore like this compound is significantly dependent on its environment, particularly the solvent. lambdaphoto.co.uk Interactions between the solute and solvent molecules can alter the energy levels of the electronic states, leading to shifts in the absorption maxima. This phenomenon is known as solvatochromism.
Generally, an increase in solvent polarity can lead to shifts in the absorption spectrum. For instance, it is commonly observed that solutions in ethanol (B145695) exhibit absorption maxima at longer wavelengths compared to solutions in hexane. uomustansiriyah.edu.iq In the case of n → π* transitions, highly polar solvents can cause a shift to lower wavelengths (a hypsochromic or blue shift). uomustansiriyah.edu.iq
The dielectric constant of the solvent plays a crucial role in these interactions. For example, studies on the related compound 9,10-dibromoanthracene have shown that the generation of radical anions from an exciplex is influenced by the solvent's dielectric constant. acs.org While specific data for this compound is not detailed in the provided results, the general principles of solvent effects on the optical properties of dibromoanthracene derivatives are well-established. acs.orgacs.org The shape, intensity, and position of the absorption bands of a dye in solution are strongly dependent on solute-solvent interactions. lambdaphoto.co.uk
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. udel.edu
In a mass spectrometer, a molecule is first ionized, typically by bombarding it with high-energy electrons, which knocks off an electron to form a molecular ion (M+). chemguide.co.uk The mass of this molecular ion provides the molecular weight of the compound. For this compound (C₁₄H₈Br₂), the calculated molecular weight is approximately 336.02 g/mol .
The molecular ions are often energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The collection of these fragment ions, separated by their mass-to-charge ratio, constitutes the mass spectrum. This fragmentation pattern serves as a unique "fingerprint" for a molecule, aiding in its identification. fiveable.me
The presence of bromine atoms in this compound is particularly significant in its mass spectrum due to the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly equal abundance. This results in a distinctive M, M+2, M+4 pattern for the molecular ion peak cluster, corresponding to the presence of two bromine atoms.
Common fragmentation pathways for aromatic compounds involve the loss of substituents or the cleavage of the aromatic ring system. For halogenated aromatic compounds, a common fragmentation is the loss of a halogen atom.
Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z (approximate) | Relative Abundance |
| [C₁₄H₈79Br₂]+ | 334 | ~50% |
| [C₁₄H₈79Br81Br]+ | 336 | 100% |
| [C₁₄H₈81Br₂]+ | 338 | ~50% |
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
X-ray diffraction studies on single crystals of this compound have provided insights into its solid-state packing and molecular conformation. Research indicates that while anthracene itself exhibits a face-to-edge packing structure, some di-halogenated anthracenes, including this compound, adopt a face-to-face or close packing structure. morressier.com This type of packing is significant as it can influence the material's physical properties.
In the crystal structure of this compound, the molecules arrange in a way that can be described by π-stacking interactions. acs.org The crystal structure of a derivative, 1,5-dibromo-2,6-di(iso-propoxy)anthracene, reveals a slip-stacked arrangement with significant π-π overlap. This slip-stacking can contribute to the electronic properties of the material.
The crystal system and space group provide fundamental information about the symmetry and repeating unit of the crystal. For a derivative, 1,5-distyrylanthracene (1,5-DPSAnt), single crystals were grown, and their structure was determined to be triclinic with a P-1 space group. rsc.org In this structure, the distance between the centroids of the anthracene rings was found to be 6.77 Å. rsc.org
Table 3: Crystallographic Data for a 1,5-Disubstituted Anthracene Derivative (1,5-DPSAnt)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Calculated Density (g cm⁻³) | 1.17 |
| Data for 1,5-distyrylanthracene (1,5-DPSAnt) rsc.org |
These crystallographic studies are crucial for understanding the structure-property relationships in materials based on this compound, particularly in the context of organic electronics where solid-state packing dictates charge transport properties. rsc.org
Crystal Packing and Intermolecular Interactions
Recent studies on dichloro- and dibromoanthracene single crystals have revealed that the substitution position and the type of halogen atom significantly alter the crystal structure and intermolecular forces, which in turn affect the mechanical properties of the crystals. acs.org All the studied single-crystals, including this compound, form a columnar structure with a one-dimensional (1D) π-stacking of the anthracene planes. acs.orgacs.org
The crystal of this compound belongs to the space group P-1, with one molecule per unit cell. acs.org The π-stacking direction is along the a-axis, which corresponds to the longitudinal direction of the single-crystal. acs.org This arrangement results in a uniform π-stacking column with an average interplanar distance of 3.56 Å. acs.org
The intermolecular interactions have been quantified using DFT calculations. The most significant interaction is along the π-stacking direction (a-axis), with an energy of -48.4 kJ mol⁻¹. acs.orgacs.org Lateral intermolecular interactions are also present along the short-axis (b-axis) and long-axis (c-axis) of the molecule, with energies of -15.8 kJ mol⁻¹ and -12.0 kJ mol⁻¹, respectively. acs.orgacs.org
Table 1: Intermolecular Interaction Energies in this compound Crystal acs.orgacs.org
| Interaction Direction | Molecular Axis | Interaction Energy (kJ mol⁻¹) |
|---|---|---|
| Along π-stack (E₁) | - | -48.4 |
| Lateral (E₂) | Short-axis (W-plane) | -15.8 |
| Lateral (E₃) | Long-axis (H-plane) | -12.0 |
Data obtained from DFT calculations using a B3LYP/6–31G(d,p) basis set.
π-Stacking and its Influence on Material Properties
The face-to-face arrangement of aromatic rings, known as π-stacking, is a dominant non-covalent interaction in the crystal structure of this compound and plays a pivotal role in determining its material properties. acs.orgacs.org The strength and geometry of these π-stacking interactions can influence electronic communication between molecules, which is critical for applications in organic electronics. rsc.org
In this compound, the molecules form 1D columns with the long axes of the molecules parallel to each other. acs.org This parallel arrangement facilitates π-stacking interactions along the column. The presence of uniform 2D shear planes within the crystal allows for elastic deformation in response to external stress. acs.orgacs.org The elastic properties are anisotropic, meaning they differ depending on the direction of applied stress. For instance, the elastic deformation of this compound single crystals is about twice as hard when stress is applied along the c-axis compared to the b-axis, which is attributed to the stronger intermolecular interactions in the ac-plane. acs.orgacs.org
The π-stacking arrangement also has a profound effect on the electronic and optical properties of anthracene derivatives. For instance, in distyrylanthracene isomers, the degree of π-π interaction between the anthracene moieties, dictated by the crystal packing, significantly affects the optical band-gap and charge carrier mobility. rsc.org While large slippage between molecules in the stacks can preclude significant π-π interaction, a more co-facial arrangement enhances electronic communication. rsc.org In the case of anthracene-1,5-disulfonic acid derivatives, controlling the π-stacked arrangement allows for the modulation of fluorescence emission, from deep blue for monomeric species to yellow for excited oligomers formed in specific lateral face-to-face arrangements. researchgate.net This highlights the strong correlation between π-stacking and the optoelectronic properties of anthracene-based materials.
Table 2: Crystallographic Data for this compound acs.org
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Molecules per unit cell (Z) | 1 |
| a-axis (Å) | - |
| b-axis (Å) | - |
| c-axis (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Average π-planar distance (Å) | 3.56 |
Detailed unit cell parameters were not provided in the searched sources.
Halogen-Halogen Interactions in Crystal Engineering
Halogen-halogen interactions are another important type of non-covalent force that can be utilized in crystal engineering to control the assembly of molecules in the solid state. nih.govnih.gov These interactions, particularly those involving bromine, can be directional and contribute to the stability of the crystal lattice. nih.gov
In the crystal structure of this compound, a Br···Br distance of 3.833(1) Å has been observed in the bc-plane. acs.org This distance is longer than the sum of the van der Waals radii of two bromine atoms (3.70 Å), suggesting that this specific interaction is not a strong, directional halogen bond in this plane. acs.orgnih.gov Halogen bonds are typically characterized by distances shorter than the sum of the van der Waals radii and specific angular geometries (Type II interactions). nih.gov
Reactivity and Reaction Mechanisms of 1,5 Dibromoanthracene
Nucleophilic Substitution Reactions
The bromine atoms in 1,5-dibromoanthracene are susceptible to replacement by a variety of nucleophiles, a characteristic reaction of aryl halides. cityu.edu.hkacs.org This reactivity allows for the introduction of a wide range of functional groups onto the anthracene (B1667546) core, thereby modifying its electronic and physical properties.
The nucleophilic substitution of the bromine atoms in this compound can be achieved with various nucleophiles, including organolithium reagents. A notable example is the synthesis of anthrylene-1,5-diglyoxylic acid, which is prepared by reacting this compound with butyllithium (B86547) and diethyloxalate, followed by saponification. cityu.edu.hk This transformation highlights the utility of organolithium reagents in functionalizing the 1 and 5 positions of the anthracene scaffold.
The general mechanism for nucleophilic aromatic substitution can proceed through different pathways, such as the SNAr mechanism, which is facilitated by electron-withdrawing groups, or through the formation of an aryne intermediate. In the context of this compound, reactions with strong bases like organolithium reagents may proceed through a lithium-halogen exchange followed by reaction with an electrophile.
| Reactant | Nucleophile/Reagents | Product | Reaction Type |
| This compound | 1. Butyllithium 2. Diethyloxalate 3. Saponification | Anthrylene-1,5-diglyoxylic acid | Nucleophilic Substitution |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, and this compound is an excellent substrate for these transformations. These reactions are instrumental in the synthesis of extended π-systems and larger polycyclic aromatic hydrocarbons (PAHs).
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is widely employed to synthesize aryl-substituted anthracenes. acs.orgresearchgate.net This methodology is particularly valuable for creating extended π-conjugated systems, which are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). acs.org
For instance, the reaction of a dibromoanthracene with an arylboronic acid can yield diarylanthracene derivatives. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligands, and base, can be optimized to achieve high yields and selectivity. acs.org A palladacycle-promoted triple Suzuki coupling protocol has been developed as an efficient strategy for synthesizing new OLED emitters from dibromoanthracene. acs.org
The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Application |
| Dibromoanthracene | Arylboronic acid | Palladacycle complex, K₂CO₃, THF/H₂O | Diaryl-substituted anthracene | OLED emitters |
Cross-coupling reactions of this compound serve as a gateway to the synthesis of larger, more complex polycyclic aromatic hydrocarbons. By carefully selecting the coupling partners and reaction conditions, intricate molecular architectures can be constructed.
One approach involves the initial synthesis of 1,5-diarylanthracenes via Suzuki-Miyaura coupling. These intermediates can then undergo intramolecular cyclodehydrogenation, often through a Scholl reaction, to form new fused ring systems. The Scholl reaction is an oxidative C-H activation process that creates aryl-aryl bonds, effectively "stitching" together different aromatic units.
Furthermore, a combination of conventional cross-coupling and cross-dehydrogenative coupling (CDC) reactions can be employed to build highly substituted acenes. For example, aryl groups can be introduced at the 1 and 5 positions of a dibromoacene through traditional cross-coupling, followed by the introduction of different aryl groups at other positions via a CDC reaction. This stepwise approach allows for the controlled synthesis of complex, tetra-arylated acenes.
| Starting Material | Reaction Sequence | Intermediate | Final Product Type |
| This compound | 1. Suzuki-Miyaura cross-coupling 2. Intramolecular cyclodehydrogenation (e.g., Scholl reaction) | 1,5-Diarylanthracene | Extended Polycyclic Aromatic Hydrocarbon |
| This compound | 1. Conventional cross-coupling 2. Cross-dehydrogenative coupling (CDC) | 1,5-Diarylanthracene | 1,3,5,7-Tetra-arylated anthracene |
Electrochemical Reactions
Electrochemical methods offer an alternative, catalyst-free approach to the transformation of this compound, particularly for the synthesis of polymeric materials.
This compound can undergo cathodic polymerization through a process of electrochemical dehalogenation. acs.orgresearchgate.net This technique involves the direct reduction of the carbon-bromine bonds at a cathode, leading to the formation of new carbon-carbon bonds and the growth of a polymer chain. This method is applicable to a range of halogen-substituted polycyclic aromatic hydrocarbons. acs.orgresearchgate.net
The polymerization occurs under neutral and mild conditions, and the resulting polymer forms a smooth film on the surface of the cathode. acs.orgresearchgate.net Various materials, including silicon, gold, and platinum, can be used as the cathode. acs.orgresearchgate.net The mechanism involves the transfer of electrons from the cathode to the this compound molecules, leading to the cleavage of the C-Br bonds and the formation of reactive intermediates that subsequently couple to form the polymer. This electrochemical approach provides a clean and efficient route to poly(1,5-anthrylene) films, avoiding the need for metal catalysts. acs.orgresearchgate.net
| Monomer | Polymerization Method | Key Feature | Product |
| This compound | Cathodic Polymerization via Dehalogenation | Electron-catalyzed C-C bond formation | Poly(1,5-anthrylene) film |
Formation of Conjugated Polymer Films
This compound serves as a monomer unit for the synthesis of conjugated poly(1,5-anthracene) films through various polymerization techniques, most notably reductive electropolymerization. This method allows for the direct formation of a polymer film on an electrode surface, offering a clean and controlled synthesis route.
The mechanism of reductive electropolymerization involves the electrochemical reduction of the carbon-bromine (C-Br) bonds. This process is typically carried out in an aprotic solvent containing a supporting electrolyte, using a reactive metal electrode, such as nickel or palladium. The key steps are as follows:
Formation of an Organometallic Intermediate: The process initiates at the cathode where the nickel electrode is electrochemically activated. The this compound monomer reacts with the activated nickel surface to form an organonickel intermediate.
Reductive Elimination: A subsequent reduction step at the electrode surface facilitates the reductive elimination of the nickel catalyst and the coupling of two anthracene units, forming a C-C bond between them.
Chain Propagation: The process continues as more monomer units add to the growing polymer chain, which precipitates onto the electrode surface as a thin, conjugated film.
This method effectively creates a linear poly(1,5-anthracene) structure where the anthracene units are linked at the 1 and 5 positions, extending the π-conjugated system along the polymer backbone. The properties of the resulting polymer film are highly dependent on the specific electrochemical conditions used during synthesis.
Below is a table summarizing typical experimental conditions and resulting properties for conjugated polymer films synthesized via reductive electropolymerization of dihaloaromatic compounds, analogous to this compound.
| Parameter | Value / Description |
|---|---|
| Monomer | This compound |
| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) |
| Supporting Electrolyte | Tetraethylammonium perchlorate (B79767) (TEAP) |
| Working Electrode | Nickel (Ni) Cathode |
| Potential Range | Typically cycled between 0 V and -2.0 V vs. Ag/AgCl |
| Resulting Polymer | Poly(1,5-anthracene) |
| Film Appearance | Yellow-orange, adherent film |
| Optical Band Gap (Eg) | ~2.7 - 3.0 eV |
Free Radical Reactions
The carbon-bromine bonds in this compound can undergo homolytic cleavage under specific conditions, such as exposure to heat, UV light, or through single-electron transfer (SET) reactions, to form radical intermediates. nih.gov The homolytic cleavage of one C-Br bond results in the formation of a bromine radical and a 1-bromo-5-anthracenyl radical.
Formation:
Photolysis/Thermolysis: High-energy input can break the C-Br bond, with each atom retaining one of the bonding electrons.
Single-Electron Transfer (SET): Reaction with a potent reducing agent can transfer a single electron to the this compound molecule, forming a radical anion. This intermediate can then lose a bromide ion (Br⁻) to yield the neutral 1-bromo-5-anthracenyl radical.
The resulting anthracenyl radical is a highly reactive intermediate. nih.gov Theoretical and experimental studies on anthracenyl radicals indicate that the unpaired electron is primarily localized in a σ orbital at the carbon atom where the C-H (or in this case, C-Br) bond was broken. nih.gov This localization makes the radical site highly reactive.
The reactivity of the 1-bromo-5-anthracenyl radical intermediate is characterized by several possible pathways:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form 1-bromoanthracene.
Dimerization: Two anthracenyl radicals can combine to form a bi-anthracene dimer.
Addition to Unsaturated Systems: The radical can add to double or triple bonds, initiating polymerization or other addition reactions.
Intramolecular Cyclization: In appropriately substituted derivatives, the radical center could potentially undergo intramolecular cyclization, though this is less common for the parent radical structure. nih.gov
The stability and reactivity of anthracenyl radicals are key factors in combustion processes and are of significant interest in materials science for creating novel carbon-based nanostructures. nih.govnih.gov
The table below outlines the key characteristics of the anthracenyl radical intermediate formed from this compound.
| Property | Description |
|---|---|
| Radical Intermediate | 1-Bromo-5-anthracenyl radical |
| Formation Method | Homolytic cleavage of C-Br bond (e.g., via photolysis, SET) |
| Electron Localization | Primarily on a σ orbital at the C-5 position nih.gov |
| Key Reaction Pathways | Hydrogen abstraction, Dimerization, Addition to π-systems nih.gov |
| Relative Stability | Highly reactive, short-lived intermediate |
Theoretical and Computational Studies of 1,5 Dibromoanthracene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. semanticscholar.org This method is particularly well-suited for polycyclic aromatic hydrocarbons like 1,5-dibromoanthracene, offering a balance between computational cost and accuracy. DFT calculations are used to determine the molecule's ground-state geometry, electronic structure, and a variety of other properties derived from the electron density.
Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties.
In substituted anthracenes, the nature and position of the substituents significantly modulate the energies of the HOMO and LUMO. For this compound, the bromine atoms act as electron-withdrawing groups through induction but also have electron-donating resonance effects due to their lone pairs. DFT calculations reveal that the HOMO is typically a π-orbital delocalized across the anthracene (B1667546) core, while the LUMO is a corresponding π*-antibonding orbital. The presence of bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted anthracene. The precise energy levels and the resulting HOMO-LUMO gap are crucial for predicting the material's potential use in organic electronics.
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Anthracenes (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Anthracene | -5.50 | -2.10 | 3.40 |
| This compound | -5.75 | -2.35 | 3.40 |
| 9,10-Dibromoanthracene (B139309) | -5.80 | -2.45 | 3.35 |
Note: These are illustrative values based on typical DFT calculations for similar compounds and are meant to show general trends.
Optoelectronic Properties Prediction (Absorption and Fluorescence Spectra)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption and emission spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-visible absorption spectrum. For this compound, the primary electronic transitions correspond to π-π* excitations within the anthracene core.
Substitution with bromine atoms at the 1 and 5 positions causes a bathochromic (red) shift in the absorption and fluorescence spectra compared to unsubstituted anthracene. acs.org This is due to the perturbation of the molecular orbital energies. The predicted spectra can help in understanding the photophysical properties of the molecule and its suitability for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe. rsc.org
Table 2: Predicted Optoelectronic Properties for this compound (Illustrative Data)
| Property | Predicted Value |
|---|---|
| Maximum Absorption Wavelength (λmax) | ~405 nm |
| Maximum Fluorescence Wavelength (λem) | ~425 nm |
| Oscillator Strength (f) for S0 → S1 | ~0.15 |
Note: These values are representative and can vary depending on the computational method and solvent model used.
Intermolecular Interaction Energy Analysis
The performance of molecular materials in solid-state devices is heavily dependent on how the molecules pack in the crystal lattice. Intermolecular interactions, such as π-π stacking and halogen bonding, dictate the crystal structure and influence properties like charge mobility. DFT calculations can be used to quantify the strength of these interactions.
For this compound, the planar aromatic core promotes significant π-π stacking interactions. cymitquimica.com The crystal structure of this compound consists of a uniform π-stacking column structure. acs.org Computational analysis of dimers extracted from the crystal structure allows for the calculation of interaction energies, partitioning them into components like electrostatic, dispersion, and exchange-repulsion. These calculations show that dispersion forces are the primary driver for the stacking arrangement, a common feature in polycyclic aromatic hydrocarbons. The bromine substituents can also participate in weaker Br···H or Br···Br interactions, which further stabilize the crystal packing.
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
Conformational Analysis and Flexibility
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. sapub.org For a rigid molecule like this compound, the primary anthracene core is essentially planar, limiting its conformational flexibility. cymitquimica.com However, even in such systems, subtle molecular motions and vibrations are present. MD simulations can be used to explore these dynamics.
In the solid state, the flexibility of this compound is constrained by the crystal lattice. Studies on related dihaloanthracene crystals have shown that intermolecular interactions can significantly affect the mechanical response of the crystal to external stress. acs.org MD simulations can be employed to model how the crystal lattice of this compound might respond to changes in temperature or pressure, providing insights into its thermal expansion and mechanical stability. While large-scale conformational changes are not expected, the simulations can reveal the amplitude of thermal vibrations and any subtle out-of-plane distortions.
Quantum Chemical Calculations
The term "Quantum Chemical Calculations" encompasses a wide array of methods used to solve the Schrödinger equation for a molecular system. DFT is one such method, but others are also employed to study specific aspects of a molecule's behavior, often at a higher level of theory for greater accuracy, albeit at a higher computational cost.
For substituted anthracenes, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) have been used to study photochemical pathways and excited states that may not be accurately described by standard DFT. nih.gov These higher-level calculations are crucial for understanding complex processes such as intersystem crossing or charge transfer events. For this compound, such calculations could provide a more detailed picture of its photophysical decay pathways, explaining its fluorescence quantum yield and the potential for phosphorescence due to the heavy-atom effect of bromine. These advanced computational methods, while demanding, are invaluable for obtaining a precise and comprehensive understanding of the molecule's quantum mechanical nature. semanticscholar.org
Charge Transport Properties and Reorganization Energies
Theoretical and computational studies are crucial for understanding the intrinsic charge transport characteristics of organic semiconductor materials like this compound. These studies provide insights into the electronic and structural factors that govern how efficiently charges (holes and electrons) can move through the material. Key parameters in these investigations are charge transport properties, such as charge mobility, and reorganization energies, which quantify the geometric relaxation of a molecule upon gaining or losing a charge.
General computational approaches, such as Density Functional Theory (DFT), are commonly employed to investigate the electronic structure and properties of organic molecules. For anthracene derivatives, these studies often explore how different substituents affect the frontier molecular orbitals (HOMO and LUMO), which are critical for charge injection and transport. The introduction of halogen atoms, such as bromine, can significantly influence these electronic properties through inductive and resonance effects, thereby modulating the charge transport characteristics.
The reorganization energy is a critical parameter in the Marcus theory of charge transfer, which is often used to model charge hopping in organic semiconductors. It consists of two components: the internal reorganization energy (λi), related to the geometry change of a single molecule, and the external reorganization energy (λo), associated with the polarization of the surrounding medium. Lower reorganization energies are generally desirable for higher charge mobility, as less energy is required for the molecule to adapt its structure to the new charge state, thus facilitating faster charge transfer.
Studies on halogenated organic semiconductors have shown that the type and position of the halogen can have a pronounced effect on both the electronic coupling between adjacent molecules in a crystal lattice and the reorganization energy. For instance, halogenation can alter molecular packing, which directly impacts the charge transfer integrals (a measure of electronic coupling).
Although specific data tables and detailed research findings for this compound are not available, the following tables illustrate the typical parameters that would be calculated in such a theoretical study, based on general knowledge of computational studies on similar organic molecules.
Table 1: Hypothetical Calculated Reorganization Energies for this compound
| Parameter | Value (eV) |
| Hole Reorganization Energy (λh) | Data not available |
| Electron Reorganization Energy (λe) | Data not available |
Table 2: Hypothetical Calculated Charge Mobility for this compound
| Charge Carrier | Mobility (cm²/Vs) |
| Hole Mobility (µh) | Data not available |
| Electron Mobility (µe) | Data not available |
Further computational research is necessary to determine the specific values for this compound and to fully understand its potential as a charge-transporting material in organic electronic devices. Such studies would involve calculating the reorganization energies for both hole and electron transport and simulating the charge mobility based on the electronic couplings derived from its predicted crystal packing.
Advanced Applications of 1,5 Dibromoanthracene in Materials Science
Organic Electronics and Optoelectronic Devices
The utility of 1,5-dibromoanthracene is most prominent in the field of organic electronics, where it is a key precursor for creating materials used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). cymitquimica.comrsc.orgguidechem.com The structure of the final molecule, which is dictated by the 1,5-substitution pattern, significantly influences its performance in these applications.
The transformation of this compound into high-performance organic semiconductors is typically achieved through cross-coupling reactions, such as the Suzuki or Sonogashira reactions. rsc.orgrsc.org These reactions replace the bromine atoms with other molecular units, expanding the π-system and tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This chemical versatility allows for the rational design of semiconductors with specific charge transport and light-emitting characteristics. tcichemicals.comresearchgate.net
In the realm of OFETs, derivatives of this compound have been investigated as the active semiconductor layer, which is responsible for charge transport between the source and drain electrodes. rsc.org The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor and the morphology of the thin film. researchgate.net
####### 6.1.1.1.1. Charge Mobility Studies in Thin Films
Charge mobility (µ), a measure of how quickly charge carriers move through the material under an electric field, is a critical parameter for OFET performance. Studies on distyrylanthracene (DSA) isomers, synthesized from their respective dibromoanthracene precursors, reveal the significant impact of the substitution pattern on charge transport properties.
For instance, 1,5-distyrylanthracene (1,5-DPSAnt), synthesized from this compound, has demonstrated good p-type (hole-transporting) characteristics in thin-film transistors. rsc.org Despite predictions based on its single-crystal structure that might suggest lower performance, devices fabricated with 1,5-DPSAnt have shown unexpectedly high hole mobilities, reaching up to 0.15 cm² V⁻¹ s⁻¹. rsc.org This value is substantial for organic semiconductors and indicates efficient charge transport in the solid state. In comparison, the linear 2,6-DPSAnt isomer exhibits even higher mobility, while the 9,10-DPSAnt isomer showed no field-effect behavior, highlighting the critical role of isomeric structure in device performance. rsc.org
| Compound | Precursor | Maximum Hole Mobility (µ_h_ max) | On/Off Ratio |
|---|---|---|---|
| 1,5-DPSAnt | This compound | 0.15 cm² V⁻¹ s⁻¹ rsc.org | 10⁵ - 10⁷ rsc.org |
| 2,6-DPSAnt | 2,6-Dibromoanthracene | 0.75 cm² V⁻¹ s⁻¹ rsc.org | 10⁵ - 10⁷ rsc.org |
| 9,10-DPSAnt | 9,10-Dibromoanthracene (B139309) | No field-modulated conductance observed rsc.org | N/A rsc.org |
####### 6.1.1.1.2. Influence of Film Morphology and Molecular Packing
The impressive charge mobility of 1,5-DPSAnt is primarily attributed to its solid-state packing and thin-film morphology. rsc.org While single-crystal X-ray analysis provides insight into the ideal packing of molecules, the actual arrangement in a vacuum-deposited thin film—the form used in a device—can differ significantly and is more relevant to performance. acs.org
For 1,5-DPSAnt, atomic force microscopy (AFM) and thin-film X-ray diffraction (XRD) studies revealed excellent film-forming properties. The material was observed to grow in a nearly layer-by-layer fashion, creating a well-ordered structure. rsc.org In these vacuum-deposited films, the 1,5-DPSAnt molecules adopt a layered structure where they stand nearly upright on the substrate surface. This arrangement is different from that found in solution-grown single crystals but is highly favorable for charge transport, as it facilitates intermolecular electronic communication. rsc.org In contrast, the 9,10-DPSAnt isomer forms a much poorer quality film with unfavorable molecular packing, which predictably leads to a lack of transistor activity. rsc.org This demonstrates that the 1,5-substitution pattern can induce a molecular shape that promotes highly ordered packing in thin films, which is essential for achieving high charge mobility. rsc.orgresearchgate.net
This compound is also a valuable precursor for synthesizing blue-emitting materials for OLEDs. researchgate.net Anthracene (B1667546) derivatives are well-known for their blue fluorescence, high quantum yields, and good thermal stability, making them suitable as emitters or hosts in the emissive layer of an OLED. koreascience.krresearchgate.net
####### 6.1.1.2.1. Light Emission Properties and Quantum Yields
The efficiency of an OLED is directly related to the photoluminescence quantum yield (PLQY) of the emitting material, which is the ratio of photons emitted to photons absorbed. Research has focused on modifying the anthracene core through precursors like this compound to enhance these properties.
Derivatives such as 1,5-DPSAnt exhibit strong blue-green fluorescence. rsc.org In the solid state, which is relevant for OLED applications, 1,5-DPSAnt shows a PLQY of 32%. rsc.org The emission properties are heavily influenced by the molecular structure and the resulting intermolecular interactions in the solid state. For example, the large reorganization that occurs in the excited state of 1,5-DPSAnt leads to a significant Stokes shift of 0.27 eV in the solid state. rsc.org
Other research has explored creating doubly bridged anthracenes from this compound to produce stable blue emitters. researchgate.net By synthesizing a diagonally bridged structure (compound 17 in the study), researchers created a molecule with a specific geometry that influences its electronic properties. This derivative exhibited blue fluorescence with a PLQY of 45% in solution. researchgate.net These findings underscore how the 1,5-linkage can be used to construct novel architectures with desirable light-emitting characteristics for high-efficiency OLEDs. researchgate.netresearchgate.net
| Compound | Precursor | Photoluminescence Maxima (λ_PL_ max) | Photoluminescence Quantum Yield (PLQY) | Medium |
|---|---|---|---|---|
| 1,5-DPSAnt | This compound | 455 nm rsc.org | 32% rsc.org | Solid Film |
| 2,6-DPSAnt | 2,6-Dibromoanthracene | 440 nm rsc.org | 50% rsc.org | Solid Film |
| 9,10-DPSAnt | 9,10-Dibromoanthracene | 480 nm rsc.org | 23% rsc.org | Solid Film |
| Doubly Bridged Anthracene (17) | This compound | 418 nm researchgate.net | 45% researchgate.net | n-Hexane |
Precursor for Organic Semiconductors
Organic Light-Emitting Diodes (OLEDs)
Role as Dopant in OLEDs
Anthracene derivatives are foundational materials in the development of organic light-emitting diodes (OLEDs) and have been utilized since the discovery of electroluminescence in anthracene single crystals in the 1960s. researchgate.net In modern OLEDs, the efficiency of light emission is a critical parameter. First-generation fluorescent OLEDs are theoretically limited in their internal quantum efficiency because they only utilize singlet excitons (25% of the total), while triplet excitons (75%) are wasted. researchgate.net
To enhance efficiency, various strategies are employed, including the use of dopants. Doping involves introducing a small amount of a guest material (dopant) into a host material. This can improve luminescence properties and charge transport. researchgate.net While anthracene derivatives are widely used as emitters and host materials, researchgate.netresearchgate.net specific research detailing this compound as a primary dopant is not prominent. However, the principles of doping in OLEDs and the properties of related anthracene compounds provide context for its potential role. For instance, processes like triplet-triplet annihilation (TTA) can be harnessed to convert non-emissive triplet excitons into emissive singlet excitons, potentially pushing the external quantum efficiency (EQE) beyond the conventional 5% limit for fluorescent emitters. acs.org Anthracene-carbazole derivatives have been successfully used as both emitter and host materials in blue-emitting OLEDs, achieving an EQE of up to 5.9% through TTA mechanisms. acs.org
Furthermore, introducing bulky substituents to an anthracene core can mitigate intermolecular interactions like π-π stacking, which often leads to fluorescence quenching in the solid state. researchgate.net This structural modification helps to maintain high photoluminescence quantum yields, a desirable trait for any component in an emissive layer, including dopants. researchgate.net
Organic Photovoltaic Cells (OPVs)
This compound and its derivatives have been identified as effective electron acceptor materials in organic photovoltaic (OPV) cells. google.com The functionality of an OPV device relies on the efficient separation of excitons (bound electron-hole pairs) into free charge carriers at the interface between an electron donor and an electron acceptor material. whiterose.ac.uk Dibromoanthracene compounds can serve as the acceptor component in these systems. google.com The introduction of bromine atoms to the anthracene core significantly enhances the photoelectric coefficient of the material. google.com
The development of nonfullerene acceptors is a key area of research in OPVs, aiming to create materials with tunable absorption windows and energy levels. rsc.org By modifying the structure of anthracene-based molecules, researchers can create novel near-infrared (NIR) nonfullerene acceptors. For example, by changing the linking position between anthracene and adjacent thiophene (B33073) units, a remarkable redshift in absorption of approximately 170 nm was achieved, resulting in a narrow bandgap acceptor suitable for capturing more of the solar spectrum. rsc.org This demonstrates the versatility of the anthracene framework in designing acceptor materials for high-performance solar cells.
The performance of organic photovoltaic cells is significantly influenced by the molecular arrangement and intermolecular interactions within the active layer. acs.org For anthracene-based materials, π-π stacking is a crucial phenomenon that governs the efficiency of charge generation and transport. acs.orglibretexts.org This stacking involves the face-to-face arrangement of aromatic rings, which facilitates electronic communication between molecules. libretexts.orgrsc.org
In the context of OPVs using dibromoanthracene derivatives as electron acceptors, π-π stacking serves several beneficial functions. google.com
It increases the contact area between the electron donor and acceptor materials. google.com
It shortens the diffusion distance for excitons, making it more likely they will reach the donor-acceptor interface before decaying. google.com
Research on various anthracene-containing polymers has established a direct correlation between the ability of the polymer to form π-π stacks, its charge carrier mobility, the nanoscale morphology of the solar cell's active layer, and the resulting photovoltaic performance. acs.org For instance, one study found that the best-performing polymer had the largest π-π stacking distance, while polymers that did not exhibit a tendency to stack showed poorer performance despite having higher charge carrier mobilities. acs.org This underscores the critical role of controlled intermolecular aggregation and stacking in optimizing device efficiency. acs.orgrsc.org
| Effect of π-π Stacking | Impact on Photovoltaic Parameter | Rationale |
|---|---|---|
| Increased Donor-Acceptor Contact Area | Higher Charge Generation Efficiency | Provides a larger interface for exciton (B1674681) dissociation. google.com |
| Shortened Exciton Diffusion Distance | Improved Short-Circuit Current (Jsc) | Excitons are more likely to separate into charges before recombination. google.com |
| Enhanced Intermolecular Charge Transfer | Improved Fill Factor (FF) & Mobility | Facilitates the movement of separated charges to the electrodes. rsc.org |
| Optimized Film Morphology | Higher Power Conversion Efficiency (PCE) | Creates a favorable bicontinuous network for charge transport. acs.orgrsc.org |
Photonic Devices
Luminescent Properties and Their Applications
The inherent luminescent properties of the anthracene core make its derivatives, including this compound, valuable in the field of photonic devices. evitachem.comresearchgate.net Anthracene-based compounds are known for their high fluorescence and are widely used as emitters. researchgate.netrsc.org The specific substitution pattern on the anthracene ring system dictates the precise optoelectronic properties. rsc.org
Isomers of distyrylanthracene, for example, demonstrate how the position of substituents controls solid-state packing and, consequently, their luminescent and charge-transport properties. rsc.org While achieving both high charge mobility and efficient solid-state luminescence in a single material is challenging, certain anthracene derivatives have successfully combined these features. rsc.org Materials like 1,5- and 2,6-distyrylanthracene have been used to create organic light-emitting transistors (OLETs), which integrate electrical switching and light emission into one device. rsc.org
In another application, anthracene-based mixed molecular crystals are being explored for use as flexible optical waveguides. researchgate.net A challenge in this area is the reabsorption of emitted light by the crystal, which reduces the efficiency of photon transport. researchgate.net By creating a Förster Resonance Energy Transfer (FRET) system, where a small amount of a dopant (acceptor) is introduced into a host crystal, this self-absorption can be significantly reduced. For example, doping 9,10-dibromoanthracene crystals with 1% 9,10-dicyanoanthracene (B74266) dramatically lowered the optical loss coefficient from 1258 dB/cm to 92 dB/cm, demonstrating a practical path toward highly efficient, flexible optical waveguides. researchgate.net
Aggregation-Induced Emission (AIE) Studies
Many traditional luminescent materials suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence intensity decreases or is extinguished in the aggregated or solid state due to strong intermolecular π-π stacking. rsc.orgnih.gov In contrast, some molecules exhibit the opposite behavior, known as aggregation-induced emission (AIE), where they are non-luminescent in solution but become highly emissive upon aggregation. rsc.orgnih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. nih.govnih.gov
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Derivatives
The rigid, planar structure and reactive bromine sites of this compound make it an ideal starting material for extending the π-conjugated system of anthracene. Through various cross-coupling reactions, chemists can effectively "stitch" this compound units together or attach other aromatic fragments, leading to the creation of sophisticated PAH architectures. These larger PAHs are of significant interest for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
This compound is a key precursor in the synthesis of elongated and more intricate polycyclic aromatic compounds. evitachem.com Its bifunctional nature enables it to undergo coupling reactions at two distinct points, facilitating the construction of larger, well-defined π-systems.
One prominent method for extending the polycyclic structure is the Suzuki cross-coupling reaction. For instance, reacting this compound with boronic acid derivatives can yield larger PAHs. A specific example involves the synthesis of O-doped PAHs, where dimethoxy-1,5-dibromoanthracene is coupled with naphthalimide borate. rsc.org This strategy allows for the incorporation of oxygen atoms into the cove regions of naphthylamide frameworks, resulting in more extended π-systems. rsc.org
Another approach involves palladium-catalyzed cyclocondensation reactions. The reaction of this compound with sterically hindered alkynes, such as 1,2-bis(3,5-ditert-butylphenyl)acetylene, through a [3+2] cyclocondensation process leads to the formation of cyclopentafused PAHs. acs.org These resulting molecules exhibit excellent solubility and display aggregation-induced emission (AIE) characteristics, which are valuable for applications in bioimaging. acs.org
Furthermore, this compound is utilized in the synthesis of distyrylanthracene derivatives, which are luminescent organic semiconductors. rsc.org Through Suzuki coupling with substituted vinylboronic acid pinacol (B44631) esters, compounds like 1,5-bis-[2-(4-pentylphenyl)vinyl]anthracene can be prepared. rsc.org The substitution pattern on the anthracene core significantly influences the electronic communication and solid-state packing of these materials, which in turn affects their charge-transport properties in thin-film transistors. rsc.org
| Starting Material | Reaction Type | Reactant | Resulting Structure | Potential Application | Reference |
| Dimethoxy-1,5-dibromoanthracene | Suzuki cross-coupling | Naphthalimide borate | O-doped Polycyclic Aromatic Hydrocarbon | Organic Electronics | rsc.org |
| This compound | Palladium-catalyzed [3+2] cyclocondensation | 1,2-bis(3,5-ditert-butylphenyl)acetylene | Cyclopentafused Polycyclic Aromatic Hydrocarbon | Bioimaging | acs.org |
| This compound | Suzuki coupling | 4,4,5,5-tetramethyl-2-[(E)-2-(4-pentylphenyl)ethenyl]-1,3,2-dioxaborolane | 1,5-Distyrylanthracene derivative | Organic Semiconductors | rsc.org |
The bromine atoms in this compound are susceptible to replacement through various chemical reactions, enabling the introduction of a wide range of functional groups onto the anthracene core. evitachem.com These functionalization reactions are crucial for fine-tuning the properties of the resulting anthracene derivatives for specific applications.
Nucleophilic substitution reactions allow for the replacement of the bromine atoms with other substituents. A notable example is the synthesis of anthrylene-1,5-diglyoxylic acid. This is achieved by treating this compound with butyllithium (B86547) and diethyloxalate, followed by saponification. evitachem.com The resulting molecule, featuring carboxylic acid groups, serves as an intermediate for creating elongated polycyclic arenes with specific substitution patterns and unique optical properties for optoelectronic applications.
This compound also participates in Diels-Alder reactions, acting as a diene. For instance, it can react with dienophiles like methyl 2-acetamidoacrylate in a sealed tube at high temperatures to form bicyclic α-amino acid derivatives. niscpr.res.in This cycloaddition reaction provides a pathway to conformationally constrained amino acids, which are of interest in medicinal chemistry and peptide design. niscpr.res.in
Furthermore, functionalization can be achieved through silver-induced substitution reactions. Starting from hexabromoanthracene derivatives, which can be synthesized from 9,10-dibromoanthracene, various functionalized anthracenes can be prepared. acs.org For example, silver-ion-assisted solvolysis of hexabromotetrahydroanthracene can lead to the formation of dimethoxy and dihydroxy tetrahydroanthracene (B13747835) derivatives. beilstein-journals.orgresearchgate.net Subsequent base-promoted aromatization of these intermediates can yield valuable functionalized products like tribromo-1-methoxyanthracenes. beilstein-journals.orgnih.gov
| Reaction Type | Reagents | Product | Application/Significance | Reference |
| Nucleophilic Substitution | 1. Butyllithium, 2. Diethyloxalate, 3. Saponification | Anthrylene-1,5-diglyoxylic acid | Intermediate for elongated polycyclic arenes with specific substitution patterns | evitachem.com |
| Diels-Alder Reaction | Methyl 2-acetamidoacrylate | Bicyclic α-amino acid derivative | Synthesis of conformationally constrained amino acids | niscpr.res.in |
| Silver-ion-assisted solvolysis / Aromatization | Silver ions, Methanol / Base | Tribromo-1-methoxyanthracenes | Key precursors for other functionalized anthracene derivatives | acs.orgbeilstein-journals.orgresearchgate.netnih.gov |
Photophysical Properties and Processes
Fluorescence Spectroscopy
Fluorescence in anthracene (B1667546) and its derivatives arises from the radiative decay of the lowest excited singlet state (S₁) to the ground state (S₀). The characteristics of this emission are sensitive to the molecule's environment and substitution pattern.
In solution, many anthracene derivatives are known for their strong fluorescence. However, in the solid state, the emissive properties of polyaromatic compounds are often weakened due to strong π–π interactions between molecules. acs.org This can lead to the formation of non-fluorescent aggregates or excimers, which are excited-state dimers that typically quench fluorescence and reduce luminous efficiency. acs.org
For substituted anthracenes, solid-state emission is highly dependent on the crystal packing. In the case of the related compound 1,5-distyrylanthracene, the crystal structure features a packing arrangement where large slippage between molecules in stacks prevents significant π–π interaction between the anthracene cores. rsc.org This structural feature helps to mitigate fluorescence quenching in the solid state. However, other forces, such as interactions between the anthracene and styryl fragments, still influence the emission properties. rsc.org In some cases, the inclusion of guest molecules into the crystal lattice of anthracene derivatives can lead to a quenching of fluorescence. doi.org Conversely, creating host-guest complexes with certain arenes has been shown to enhance solid-state emission in other substituted anthracenes by reducing interchromophoric interactions and restricting intramolecular motion. d-nb.inforesearchgate.net
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It can be determined using absolute or relative methods. Absolute methods often employ an integrating sphere to collect all emitted light. rsc.orgbjraylight.com Relative methods compare the integrated fluorescence intensity of a sample to that of a standard with a known quantum yield, using the following equation: edinst.com
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)
Where the subscripts S and R denote the sample and reference, respectively, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. edinst.com
While specific quantum yield data for 1,5-Dibromoanthracene is not prominently available, studies on derivatives provide insight. For instance, the photoluminescence quantum yield (PLQY) for powdered samples of 1,5-distyrylanthracene has been measured.
| Compound | Sample Form | Photoluminescence Quantum Yield (PLQY) | Reference |
|---|---|---|---|
| 1,5-distyrylanthracene | Powder | 4–9% | rsc.org |
This relatively low quantum yield in the solid state is likely limited by exciton (B1674681) quenching at surface defects. rsc.org
Excited State Dynamics
Upon absorption of light, this compound can undergo several processes besides fluorescence, including intersystem crossing to the triplet manifold, which is crucial for applications like triplet-triplet annihilation.
Intersystem crossing (ISC) is a spin-forbidden process involving a transition from an excited singlet state (S₁) to a triplet state (T₁). The efficiency of this process is greatly enhanced by the presence of heavy atoms, such as bromine, due to increased spin-orbit coupling. This phenomenon is known as the internal heavy-atom effect. acs.org For aromatic hydrocarbons, the substitution with bromine atoms provides a mechanism to facilitate the otherwise inefficient ISC. acs.orgresearchgate.net Studies on the related 9,10-dibromoanthracene (B139309) have demonstrated that the heavy-atom effect significantly perturbs the excited singlet and triplet states, promoting ISC. acs.org This enhanced ISC in this compound populates the triplet state, making the molecule a candidate for processes that rely on triplet excitons.
Triplet-triplet annihilation (TTA) is a process that converts lower-energy photons into higher-energy photons through the interaction of two triplet-state molecules. This upconversion mechanism is of great interest for applications in solar energy. nih.gov The process typically involves a sensitizer (B1316253) and an annihilator (or emitter). illinois.edu
The general mechanism for TTA upconversion is as follows:
A sensitizer molecule absorbs a low-energy photon, promoting it to an excited singlet state (¹S*).
The sensitizer undergoes efficient intersystem crossing to its triplet state (³S*).
The triplet energy is transferred from the sensitizer to an annihilator molecule (like this compound) via a Dexter-type energy transfer, resulting in a ground-state sensitizer and a triplet-state annihilator (³E*).
Two triplet-state annihilator molecules diffuse and collide. In this interaction, one molecule is promoted to its excited singlet state (¹E*), while the other returns to its ground state. This step is the "triplet-triplet annihilation."
The excited singlet annihilator (¹E*) decays via fluorescence, emitting a photon of higher energy than the one initially absorbed by the sensitizer. illinois.edu
This compound is specifically noted for its involvement in TTA photon upconversion systems, where it can function as the annihilator.
Photochemical Reactions
In addition to photophysical decay, the excited states of this compound can drive chemical reactions. Like other dibromoanthracene derivatives, it can undergo further photochemical bromination when irradiated with UV or visible light in the presence of a brominating agent. This can yield more highly brominated anthracene compounds. The bromine atoms on the anthracene ring are also susceptible to nucleophilic substitution reactions and the compound can participate in cross-coupling reactions to synthesize larger polycyclic aromatic structures. evitachem.com Furthermore, similar to the parent anthracene molecule, it can undergo oxidation reactions to form anthraquinone (B42736) derivatives.
Photobromination Studies
Photobromination represents a significant photochemical process for the synthesis of highly brominated anthracene derivatives. While studies focusing specifically on the photobromination of this compound are not extensively detailed in available literature, comprehensive research on its isomer, 9,10-dibromoanthracene, provides critical insights into the mechanisms and outcomes of such reactions. These studies serve as a valuable model for understanding the photobromination pathways of dibromoanthracene compounds in general.
Detailed Research Findings on a Dibromoanthracene Isomer
A key study investigated the bromination of 9,10-dibromoanthracene (referred to as compound 2 in the study) with molecular bromine under various photolytic and non-photolytic conditions. nih.govbeilstein-journals.org The photobromination, induced by a 150 W projector lamp, leads to the formation of several 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene diastereomers. nih.govbeilstein-journals.org
When the reaction was conducted in chloroform (B151607) (CHCl₃) at 0 °C and irradiated with a sun lamp, three main diastereomers (designated as 3 , 4 , and 5 ) were formed. nih.govbeilstein-journals.org Following chromatographic separation and fractional crystallization, these hexabromides were isolated in yields of 73%, 8%, and 5%, respectively. beilstein-journals.org
The choice of solvent was found to significantly influence the product ratio. The use of carbon tetrachloride (CCl₄) as a solvent proved to be a highly effective and convenient method for preparing a specific hexabromide stereoisomer (3 ). nih.govbeilstein-journals.org In this solvent, the desired product precipitated during the reaction, and a simple recrystallization process yielded the pure hexabromide 3 in an exceptional 95% yield. nih.govbeilstein-journals.org The high selectivity is attributed to the lower strain energy of this particular isomer, making it more stable than the others. beilstein-journals.org The reaction in CCl₄ at room temperature with a sun lamp resulted in a product mixture ratio of 98:1:1 for isomers 3 , 4 , and 5 . nih.gov
The mechanism for the interconversion of these isomers is believed to be a radical process. nih.gov Visible light initiates the formation of radicals at the C-1 and C-3 positions of the anthracene core. The subsequent recombination of these radicals leads to configurational isomerization, resulting in the mixture of hexabromide stereoisomers. nih.gov These highly brominated intermediates are valuable precursors for synthesizing other functionalized anthracene derivatives, such as 2,9,10-tribromoanthracene, through base-induced elimination reactions. nih.govbeilstein-journals.org
Table 1: Experimental Conditions for the Photobromination of 9,10-Dibromoanthracene
| Entry | Solvent | Temperature | Irradiation Source | Reaction Time | Product(s) | Yield(s) | Notes |
| 1 | CHCl₃ | 0 °C | 150 W Projector Lamp | 4 h | Hexabromides 3 , 4 , 5 | 73%, 8%, 5% | Products isolated after chromatography. beilstein-journals.org |
| 2 | CH₂Cl₂ | 0 °C | 150 W Projector Lamp | 30 min (addition) | Hexabromides 3 , 4 , 5 | Major: 3 ; Minor: 4 , 5 | Reaction performed in an immersion-well type reactor. beilstein-journals.org |
| 3 | CCl₄ | Room Temp. | 150 W Projector Lamp | 1 h | Hexabromides 3 , 4 , 5 | 95% (for 3 ) | Product ratio (3 :4 :5 ) was 98:1:1. nih.govbeilstein-journals.org |
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 1,5-Dibromoanthracene in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant clothing. Ensure adequate ventilation and proximity to eyewash stations/safety showers. Avoid skin contact by employing proper glove removal techniques and dispose of contaminated gloves as hazardous waste . Engineering controls like fume hoods are recommended for confined spaces. In case of spills, sweep or vacuum material into sealed containers for specialized disposal .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. For example, NMR peaks at δ 8.45–7.66 ppm (aromatic protons) and bromine isotopic patterns in HRMS can validate synthesis . Cross-check against decomposition products (e.g., CO, HBr) via thermal gravimetric analysis (TGA) under controlled heating .
Q. What are the recommended storage conditions to ensure stability of this compound?
- Methodological Answer : Store in a cool, dry environment away from incompatible materials. While specific decomposition temperatures are unreported, avoid prolonged exposure to heat or open flames, as hazardous decomposition (CO, HBr) occurs under combustion. Use airtight containers to prevent moisture absorption and oxidative degradation .
Advanced Research Questions
Q. How can synthesis yields of this compound derivatives be optimized for electronic applications?
- Methodological Answer : Optimize solvent selection (e.g., dichloromethane enhances reaction efficiency) and brominating agents (e.g., bromodimethylsulfonium bromide (BDMS) reduces volatility risks vs. molecular Br) . Monitor reaction progress via thin-layer chromatography (TLC) and scale reactions under inert atmospheres to minimize side products. For electronic materials like non-fullerene acceptors, ensure regioselective bromination by controlling stoichiometry (e.g., 2:1 Br:anthracene ratio) .
Q. What factors influence regioselectivity in bromination reactions of anthracene derivatives?
- Methodological Answer : Steric hindrance and electronic effects dictate substitution patterns. For this compound, the para positions are favored due to lower steric strain compared to 9,10-dibromo isomers. Computational modeling (DFT) can predict reactive sites, while experimental validation via X-ray crystallography confirms regiochemistry . Compare NMR shifts of intermediates (e.g., tetrabromide adducts at δ 5.38–3.75 ppm) to track selectivity .
Q. How should discrepancies in reported thermal stability data for this compound be resolved?
- Methodological Answer : Replicate stability tests under standardized conditions (e.g., N atmosphere, heating rates of 10°C/min). Use differential scanning calorimetry (DSC) to identify exothermic decomposition events. Cross-reference with gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., HBr). If data conflicts persist, consult multi-lab validation studies to establish consensus .
Q. What environmental precautions are necessary for disposing of this compound waste?
- Methodological Answer : Classify waste as environmentally hazardous (UN 3077) and coordinate with licensed disposal firms. Avoid drain disposal; instead, collect spills in sealed containers. Treat contaminated solvents via incineration with scrubbers to neutralize HBr emissions. Follow REACH and OSHA regulations for documentation and worker safety .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
